- Neurotropic and psychotropic substances. XVI. Derivatives of 5,6,7,8,9,10-hexahydro-5,9,-methanobenzocyclooctene and its lower homologCollection of Czechoslovak Chemical Communications, 1967, 32, 3177-85,
Cas no 932-77-4 (3-Bromobenzyl chloride)

3-Bromobenzyl chloride structure
Nombre del producto:3-Bromobenzyl chloride
Número CAS:932-77-4
MF:C7H6BrCl
Megavatios:205.479540348053
MDL:MFCD00040865
CID:40314
PubChem ID:523059
3-Bromobenzyl chloride Propiedades químicas y físicas
Nombre e identificación
-
- 1-Bromo-3-(chloromethyl)benzene
- 3-Bromo-alpha-chlorotoluene
- 3-Bromobenzyl Chloride
- 1-bromo-3-chloromethylbenzene
- m-Bromobenzylchloride
- 3-Bromo-α-chlorotoluene
- Toluene,m-bromo-a-chloro- (7CI,8CI)
- m-Bromo-a-chlorotoluene
- 3-Bromobenzylchloride
- m-Bromobenzyl chloride
- Benzene, 1-bromo-3-(chloromethyl)-
- 3-BROMO-A-CHLOROTOLUENE
- UDKGXKYEWBGQCG-UHFFFAOYSA-N
- PubChem23319
- bromo-3-chloromethyl-benzene
- KSC492I9J
- 1-Bromo-3-(chloromethyl)benzene #
- STL146907
- WT1825
- BBL027952
- TR
- 1-Bromo-3-(chloromethyl)benzene (ACI)
- Toluene, m-bromo-α-chloro- (7CI, 8CI)
- m-Bromo-α-chlorotoluene
- InChI=1/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H
- DB-024285
- 3-Bromobenzyl chloride, 98%
- J-512097
- F0001-2247
- AKOS000262021
- A24188
- B2213
- DTXSID60335148
- SCHEMBL2076455
- 932-77-4
- EN300-128117
- MFCD00040865
- AS-12804
- 3-Bromobenzyl chloride
-
- MDL: MFCD00040865
- Renchi: 1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
- Clave inchi: UDKGXKYEWBGQCG-UHFFFAOYSA-N
- Sonrisas: ClCC1C=C(Br)C=CC=1
- Brn: 742267
Atributos calculados
- Calidad precisa: 203.93400
- Masa isotópica única: 203.934
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 85
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 0
- Xlogp3: 3.3
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.608 g/mL at 25 °C(lit.)
- Punto de fusión: 32.5°C
- Punto de ebullición: 116-118 °C/17 mmHg(lit.)
- Punto de inflamación: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - índice de refracción: n20/D 1.583(lit.)
- PSA: 0.00000
- Logp: 3.18790
- FEMA: 3184
- Disolución: Not determined
3-Bromobenzyl chloride Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H290-H314
- Declaración de advertencia: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Número de transporte de mercancías peligrosas:UN 3265 8/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 34
- Instrucciones de Seguridad: S26-S27-S28-S36/37/39-S45
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
- Período de Seguridad:8
- Grupo de embalaje:III
- Términos de riesgo:R34
- Categoría de embalaje:III
- Nivel de peligro:8
3-Bromobenzyl chloride Datos Aduaneros
- Código HS:2903999090
- Datos Aduaneros:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Bromobenzyl chloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A167584-5g |
1-Bromo-3-(chloromethyl)benzene |
932-77-4 | 98% | 5g |
$17.0 | 2025-02-21 | |
Ambeed | A167584-25g |
1-Bromo-3-(chloromethyl)benzene |
932-77-4 | 98% | 25g |
$46.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B56380-100g |
1-Bromo-3-(chloromethyl)benzene |
932-77-4 | 98% | 100g |
¥1715.0 | 2022-04-28 | |
eNovation Chemicals LLC | D641507-25g |
3-Bromobenzyl chloride |
932-77-4 | 97% | 25g |
$700 | 2024-06-05 | |
TRC | B680518-1g |
3-Bromobenzyl chloride |
932-77-4 | 1g |
$ 80.00 | 2022-06-06 | ||
abcr | AB173762-25 g |
3-Bromobenzyl chloride, 97%; . |
932-77-4 | 97% | 25 g |
€162.30 | 2023-07-20 | |
TRC | B680518-250mg |
3-Bromobenzyl chloride |
932-77-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2213-25G |
3-Bromobenzyl Chloride |
932-77-4 | >98.0%(GC) | 25g |
¥550.00 | 2024-04-15 | |
Enamine | EN300-128117-0.25g |
1-bromo-3-(chloromethyl)benzene |
932-77-4 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 448079-25ML |
3-Bromobenzyl chloride |
932-77-4 | 25ml |
¥3194.92 | 2023-12-06 |
3-Bromobenzyl chloride Métodos de producción
Synthetic Routes 1
Condiciones de reacción
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Phosphorus pentachloride
Referencia
- Solvophobically Driven π-Stacking of Phenylene Ethynylene Macrocycles and OligomersJournal of the American Chemical Society, 2000, 122(46), 11315-11319,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; 0 °C; 1 h, rt
Referencia
- Site-selective carbonylation of arenes via C(sp2)-H thianthrenation: direct access to 1,2-diarylethanonesChemical Science, 2023, 14(28), 7637-7641,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: N-Methyl-2-pyrrolidone , Oxygen Solvents: 1,2-Dichloroethane ; 1.5 h, 80 °C
Referencia
- NMP-mediated chlorination of aliphatic alcohols with aryl sulfonyl chloride for the synthesis of alkyl chloridesSynthetic Communications, 2018, 48(21), 2793-2800,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ; 25 °C
1.2 Reagents: Sodium bromide Solvents: Dichloromethane ; 10 h, 25 °C
1.3 25 min, rt
1.2 Reagents: Sodium bromide Solvents: Dichloromethane ; 10 h, 25 °C
1.3 25 min, rt
Referencia
- A chemoselective, easy bromination of (hydroxymethyl)phenolsSynthesis, 2008, (24), 3937-3940,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide , Triphenylphosphine Solvents: 1,2-Dichloroethane ; 0.5 h, 120 °C
Referencia
- Halogenation through Deoxygenation of Alcohols and AldehydesOrganic Letters, 2018, 20(10), 3061-3064,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Tosyl chloride , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 0 °C → rt; 10 min, rt
Referencia
- Facile chlorination of benzyl alcohols using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sulfonyl chloridesBulletin of the Korean Chemical Society, 2010, 31(11), 3434-3436,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 30 min; 2 h
Referencia
- Syntheses of Compounds Active toward Glutamate Receptors: II. Synthesis of Spiro Hydantoins of the Indan SeriesRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(12), 1769-1774,
Synthetic Routes 9
Condiciones de reacción
Referencia
- Process and Lewis acid catalysts for the chloromethylation of aromatic hydrocarbons and aromatic group-containing (co)polymers with chloromethyl methyl carbonate, Belgium, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Dichloromethane ; 0 °C; 1 min, 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and CarbinolsOrganic Letters, 2023, 25(25), 4650-4655,
Synthetic Routes 11
Condiciones de reacción
Referencia
- Simultaneous preparation of benzyl chlorides and aromatic acid amides, Japan, , ,
Synthetic Routes 12
Condiciones de reacción
Referencia
- Simultaneous preparation of aromatic acid amides and benzyl chlorides, Japan, , ,
Synthetic Routes 13
Condiciones de reacción
Referencia
- N-(arylalkoxy)-2-pyrimidinecarboximidamides, a method for their preparation and their use as pesticides and agrochemical fungicides, European Patent Organization, , ,
3-Bromobenzyl chloride Raw materials
3-Bromobenzyl chloride Preparation Products
3-Bromobenzyl chloride Literatura relevante
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:932-77-4)3-Bromobenzyl chloride

Pureza:99%/99%
Cantidad:100g/500g
Precio ($):184.0/501.0